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Introduction and Mechanism of Action

Amuvatinib (MP-470) is a novel, orally administered multi-targeted tyrosine kinase inhibitor with a
unique mechanism of action targeting multiple oncogenic pathways. This small molecule carbothioamide
compound exhibits potent inhibitory activity against mutant c-KIT, platelet-derived growth factor receptor
alpha (PDGFRa), and the DNA repair protein Rad51 [1] [2]. Preclinical data demonstrates that amuvatinib
competes with ATP for binding at the catalytic site of these kinases, leading to disruption of critical signaling

pathways involved in tumor proliferation and survival [3].

The dual mechanism of amuvatinib sets it apart from other targeted therapies: it simultaneously inhibits
receptor tyrosine kinases while disrupting DNA repair mechanisms through Rad51 suppression [1]. This
combination is particularly relevant for overcoming resistance to DNA-damaging chemotherapeutic agents.
In vitro studies show amuvatinib has synergistic activity with etoposide and other DNA-damaging agents,
providing rationale for combination therapy approaches [4] [5]. The compound has demonstrated in vivo

activity in human xenograft models, supporting its advancement to clinical trials [1].

Phase | Trial Desigh and Methodology
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Trial Overview and Objectives

The first-in-human phase I clinical trial (NCT00894894) employed an accelerated titration, dose-
escalation design to evaluate amuvatinib as a single agent in patients with advanced solid tumors refractory
to standard therapies [1] [2]. The primary objectives were to determine the maximum tolerated dose
(MTD), dose-limiting toxicities (DLTs), and recommended phase II dose. Secondary objectives included
evaluation of the pharmacokinetic profile, preliminary antitumor activity, and pharmacodynamic effects on

target proteins.

Patient Population and Eligibility

The trial enrolled 22 patients with histologically confirmed advanced solid tumors that were refractory to
standard therapy or for which no standard therapy existed. Key eligibility criteria included: age >18 years,
ECOG performance status of 0-2, adequate hematological, hepatic and renal function, and measurable or
evaluable disease. Patients with uncontrolled brain metastases, active infections, or significant cardiac

history were excluded. All participants provided written informed consent following institutional guidelines

[1].

Dose Escalation Schedule and Administration

Amuvatinib was administered orally as dry powder capsules (DPC) in 28-day cycles using an accelerated
titration design. The dose escalation scheme progressed through multiple cohorts until the maximum

administered dose was reached:

Table 1: Dose Escalation Scheme

Dose Level Dose Schedule Number of Patients Cycle Duration
100 mg Once daily Not specified 28 days
200 mg Once daily Not specified 28 days
400 mg Once daily Not specified 28 days
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Dose Level Dose Schedule Number of Patients Cycle Duration
800 mg Once daily Not specified 28 days
1200 mg Once daily Not specified 28 days
1500 mg Once daily or divided doses Not specified 28 days

Doses could be administered as a single daily dose or in divided doses, with the 1500 mg dose level
exploring both schedules [1] [2]. Treatment continued until disease progression or unacceptable toxicity, with

patients receiving 1-6 cycles of therapy during the trial.

Safety and Efficacy Assessments

Safety evaluations included continuous monitoring of adverse events, serial laboratory tests (hematology,
chemistry), electrocardiograms, and physical examinations. Dose-limiting toxicities were defined as specific
adverse events occurring during the first treatment cycle including: grade 4 neutropenia lasting >5 days,
grade 3-4 neutropenia with fever, grade 4 thrombocytopenia, grade 3-4 non-hematologic toxicity (except

nausea/vomiting responsive to therapy), and treatment delay >2 weeks due to toxicity.

Tumor response was assessed using RECIST criteria (version not specified) with radiographic evaluations
every 2 cycles. Pharmacodynamic assessments included evaluation of Rad51 expression in paired skin punch

biopsies from a subset of patients [1].

Key Findings and Outcomes

Safety and Tolerability Profile

The phase I trial demonstrated that amuvatinib DPC was well tolerated across all dose levels up to 1500
mg/day. Notably, no dese-limiting toxicities were reported, and the maximum tolerated dose was not
reached within the investigated dose range [1] [2]. Five patients experienced serious adverse events, but all

were judged unrelated to amuvatinib treatment.

© 2026 Smolecule. All rights reserved. 3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23178951/
https://mayoclinic.elsevierpure.com/en/publications/a-phase-i-first-in-human-dose-escalation-study-of-amuvatinib-a-mu
https://pubmed.ncbi.nlm.nih.gov/23178951/
https://www.smolecule.com/products/s548022?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23178951/
https://mayoclinic.elsevierpure.com/en/publications/a-phase-i-first-in-human-dose-escalation-study-of-amuvatinib-a-mu
https://www.smolecule.com/products/s548022?utm_src=pdf-body
https://www.smolecule.com/products/s548022?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The favorable safety profile supported further investigation of amuvatinib, though the dry powder capsule
formulation demonstrated low and variable exposure levels in pharmacokinetic analyses [1]. Subsequent

formulations explored lipid-suspension capsules to improve bioavailability [4].

Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic analysis revealed low and variable exposure with the dry powder capsule formulation,
which informed subsequent formulation development. Despite the pharmacokinetic limitations,
pharmacodynamic evidence of target inhibition was observed in a patient with gastrointestinal stromal
tumor (GIST) who showed decreased Rad51 expression in skin punch biopsies on days 15 and 29 of

treatment [1] [2].

Table 2: Key Clinical Findings from Phase I Trial

Parameter Result Clinical Significance

Maximum Administered Dose 1500 mg/day MTD not established
Dose-Limiting Toxicities None reported Favorable safety profile
Treatment Cycles Completed 1-6 cycles Demonstrates tolerability
Notable Efficacy Signal GIST patient with stable disease Activity in TKI-refractory disease
Pharmacodynamic Evidence Reduced Rad51 in skin biopsies Proof of target engagement
Serious Adverse Events 5 patients (all unrelated) Clean safety profile

Preliminary Efficacy Observations

Despite the phase I trial's primary focus on safety, promising signals of clinical activity were observed. One
patient with GIST who had previously failed imatinib and sunitinib demonstrated a 2-[18F]fluoro-2-

deoxyglucose positron emission tomography response and achieved stable disease [1] [2]. This
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preliminary evidence of activity in a treatment-resistant population provided rationale for further

investigation of amuvatinib in GIST and other solid tumors.

Subsequent Clinical Development

Phase Il Combination Trial in SCLC

Building on the phase I safety data, a phase II study evaluated amuvatinib in combination with platinum-
etoposide chemotherapy in platinum-refractory small cell lung cancer (SCLC) patients [4] [5]. This open-
label, multicenter trial administered amuvatinib at 300 mg three times daily alongside the same platinum-

etoposide regimen that patients had previously failed.

The trial employed a Simon 2-stage design requiring >3 centrally confirmed responses in the first 21
patients to proceed. Although the primary endpoint was not met (only 2 of 23 patients achieved confirmed
partial responses), promising activity was observed in patients with high c-Kit expression (H-score >100),

suggesting a potential biomarker for patient selection in future studies [4] [5].

Exploration in Multiple Myeloma

Preclinical investigations extended amuvatinib evaluation to hematological malignancies. In multiple
myeloma models, amuvatinib demonstrated concentration-dependent cytotoxicity in primary CD138+
myeloma cells and cell lines [3]. Treatment with 25 pM amuvatinib resulted in time-dependent cell death:
28% at 24 hours, 40% at 48 hours, and 55% at 72 hours. This cytotoxicity correlated with inhibition of MET
phosphorylation and downstream signaling pathways, supporting the therapeutic potential of amuvatinib in

myeloma [3].
Experimental Protocols

In Vitro Cytotoxicity Assay Protocol
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Purpose: To evaluate amuvatinib-induced cytotoxicity in cancer cell lines and primary cells. Materials:

Cancer cell lines (e.g., U266 myeloma cells), primary CD138+ cells from patients, amuvatinib stock

solution, cell culture media, annexin V/PI apoptosis detection kit, flow cytometer. Procedure:

Culture cells in appropriate media and maintain at 37°C in 5% CO:2

Seed cells in 96-well plates at optimized density (e.g., 5,000-10,000 cells/well)
After 24 hours, treat with amuvatinib at concentrations ranging from 1-25 yM
Include DMSO vehicle controls

Assess cell viability at 24, 48, and 72 hours using annexin V/PI staining
Analyze by flow cytometry to quantify apoptosis

Calculate I1Cso values using non-linear regression analysis [3]

MET Phosphorylation Inhibition Assay

Purpose: To demonstrate target engagement by assessing inhibition of MET phosphorylation. Materials:

Cell

lines expressing MET (e.g., U266), amuvatinib, HGF ligand, phospho-MET specific antibody, total

MET antibody, Western blot equipment. Procedure:

Serum-starve cells overnight to reduce basal phosphorylation
Pre-treat with amuvatinib (5, 10, 25 pM) for 2 hours

Stimulate with HGF (50 ng/mL) for 15 minutes

Lyse cells and quantify protein concentration

Perform Western blotting with phospho-MET and total MET antibodies
Detect bands using enhanced chemiluminescence

Quantify band intensity to determine percentage inhibition [3]

Rad51 Expression Modulation Assay

Purpose: To evaluate amuvatinib's effect on DNA repair protein Rad51. Materials: Cancer cell lines, skin

punch biopsies from patients, Rad51 antibody, immunohistochemistry or Western blot supplies. Procedure:

Treat cells with amuvatinib (concentration range: 1-10 uM) for 24-48 hours

For clinical samples, obtain paired skin punch biopsies pre-treatment and on days 15 and 29
Process samples for protein extraction or formalin-fixation and paraffin-embedding

Perform Western blotting or immunohistochemistry for Rad51 detection

Quantify expression changes relative to controls [1]
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Signaling Pathways and Mechanisms
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Diagram 1: Amuvatinib mechanism of action showing multi-targeted inhibition of tyrosine kinases and DNA

repair pathways

The diagram illustrates amuvatinib's unique dual mechanism targeting both receptor tyrosine kinases (KIT,
PDGFRa, MET) and DNA repair pathways through Rad51 inhibition. Simultaneous targeting of these
complementary pathways contributes to its anti-proliferative effects and potential for combination with

DNA-damaging agents [1] [3].

Conclusion and Future Directions

The phase I dose escalation trial of amuvatinib established its favorable safety profile with no MTD

reached up to 1500 mg/day of the dry powder capsule formulation. While pharmacokinetic limitations were
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noted with this formulation, promising clinical activity was observed in a treatment-refractory GIST

patient, supporting further development [1] [2].

Subsequent research has explored amuvatinib in combination regimens, particularly with DNA-damaging
agents where its Rad51 inhibitory mechanism provides strong scientific rationale [4] [5]. The identification
of potential predictive biomarkers such as c-Kit expression levels may enable better patient selection in

future clinical trials [4].

Future development should focus on optimized formulations with improved bioavailability, biomarker-
driven patient selection, and rational combination strategies based on amuvatinib's unique dual mechanism

of action targeting both tyrosine kinase signaling and DNA repair pathways.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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